molecular formula C8H12ClN3O B1527404 2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride CAS No. 1220020-36-9

2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride

Cat. No. B1527404
CAS RN: 1220020-36-9
M. Wt: 201.65 g/mol
InChI Key: VBJQZTMKJYDUOT-UHFFFAOYSA-N
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Description

“2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1220020-36-9 . It has a molecular weight of 201.66 . The IUPAC name for this compound is 2-amino-N-(pyridin-3-ylmethyl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for “2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride” is 1S/C8H11N3O.ClH/c9-4-8(12)11-6-7-2-1-3-10-5-7;/h1-3,5H,4,6,9H2,(H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The empirical formula for “2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride” is C8H11ClN2O . The molecular weight of the compound is 186.64 .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The compound has been explored in the context of opioid kappa agonists, specifically in the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, leading to compounds with significant biological activity. These compounds were evaluated for their opioid kappa agonist properties, contributing to the understanding of structure-activity relationships in this class of compounds (Barlow et al., 1991).

Corrosion Inhibition

2-Amino-N-(2-pyridinylmethyl)acetamide derivatives have been synthesized and investigated as corrosion inhibitors. These compounds showed promising inhibition efficiencies in protecting steel surfaces in acidic and mineral oil mediums, highlighting their potential in industrial applications to prevent metal corrosion (Yıldırım & Cetin, 2008).

Coordination Chemistry

New metal complexes involving ligands based on 2-Amino-N-(2-pyridinylmethyl)acetamide derivatives have been synthesized. These complexes, with various metal ions, exhibit distinct geometries and properties as determined by spectroscopic and analytical methods. Such studies are fundamental in coordination chemistry, contributing to materials science and catalysis research (Al-jeboori et al., 2010).

Organic Synthesis and Fluorescence Studies

The compound has been involved in the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones through domino reactions. This synthetic strategy opens new pathways for creating complex organic molecules with potential applications in material science, pharmaceuticals, and chemical biology (Sun et al., 2011).

Antimicrobial and Antifungal Activities

Derivatives of 2-Amino-N-(2-pyridinylmethyl)acetamide have been synthesized and tested for their antimicrobial and antifungal activities. Such compounds could serve as lead molecules for developing new antimicrobial agents, addressing the urgent need for new treatments due to rising antibiotic resistance (Karim et al., 2005).

Safety And Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-amino-N-(pyridin-2-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c9-5-8(12)11-6-7-3-1-2-4-10-7;/h1-4H,5-6,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJQZTMKJYDUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-pyridinylmethyl)acetamide hydrochloride

CAS RN

1220020-36-9
Record name Acetamide, 2-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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